molecular formula C17H20Cl2N4 B6473576 5-chloro-N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine CAS No. 2640955-58-2

5-chloro-N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine

Cat. No.: B6473576
CAS No.: 2640955-58-2
M. Wt: 351.3 g/mol
InChI Key: GOMIBWFQAQUJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-chloro-N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine is a pyrimidine derivative featuring:

  • A piperidine ring substituted at position 1 with a 4-chlorobenzyl group and at position 4 with a methylamino group.
  • A pyrimidine core substituted at position 5 with chlorine and at position 2 with a secondary amine.

Properties

IUPAC Name

5-chloro-N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-N-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N4/c1-22(17-20-10-15(19)11-21-17)16-6-8-23(9-7-16)12-13-2-4-14(18)5-3-13/h2-5,10-11,16H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMIBWFQAQUJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below compares substituents and molecular properties with key analogs:

Compound Name Pyrimidine Substituents (Position) Piperidine Substituents (Position) Molecular Weight (g/mol) Key Structural Differences
Target Compound Cl (5), N-methyl (2) 4-Chlorobenzyl (1), N-methyl (4) ~375 (estimated) Dual chloro substitution
N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Phenyl (2), Cl (substituent) 4-Chlorophenyl (aminomethyl) ~463 Additional phenyl group at pyrimidine C2
4-Chloro-6-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine Cl (4), NH2 (2) Pyrazole-dichlorophenyl (piperidine) 423.73 Pyrazole ring instead of benzyl group
(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride Cl (4), CH3 (5) Piperidin-4-ylmethyl (N-linked) 289.25 Methyl at pyrimidine C5; hydrochloride salt

Key Observations :

  • The dual chloro substitution on the benzyl and pyrimidine rings in the target compound enhances hydrophobicity compared to analogs with single halogens or polar groups (e.g., methoxy in ).
  • Piperidine substitution patterns influence conformational flexibility.

Crystallographic and Conformational Analysis

  • The dihedral angles between the pyrimidine ring and aryl substituents influence molecular packing. For example:
    • In the target compound’s analog (), dihedral angles of 11.3°, 24.5°, and 70.1° between pyrimidine and aryl groups result in intramolecular N–H⋯N hydrogen bonds (2.982 Å) and π-π stacking (3.708 Å centroid distance). These interactions stabilize crystal structures and may enhance bioavailability.
    • By contrast, analogs with ethoxy groups (e.g., ) exhibit weaker C–H⋯O hydrogen bonds, reducing lattice stability.

Pharmacological Potential vs. Fentanyl Analogs

While structurally distinct from opioid analogs like para-chloroisobutyryl fentanyl (), the target compound’s piperidine-pyrimidine scaffold may target non-opioid receptors (e.g., kinase inhibitors or antimicrobial targets).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.